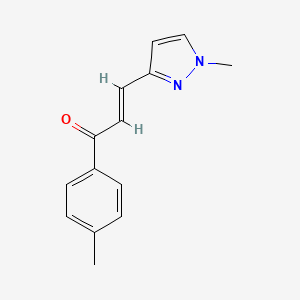
(E)-1-(4-METHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-METHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-methylphenyl group and a 1-methyl-1H-pyrazol-3-yl group attached to a propenone backbone.
Métodos De Preparación
The synthesis of (E)-1-(4-METHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylacetophenone and 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
(E)-1-(4-METHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
(E)-1-(4-METHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound exhibits biological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating diseases like cancer and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-METHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of specific signaling pathways.
Comparación Con Compuestos Similares
(E)-1-(4-METHYLPHENYL)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can be compared with other chalcones and pyrazole derivatives. Similar compounds include:
(E)-1-(4-METHYLPHENYL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE: This compound has a fluorophenyl group instead of a pyrazolyl group, which may result in different biological activities.
(E)-1-(4-METHYLPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: The presence of a methoxy group can influence the compound’s reactivity and biological properties.
(E)-1-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE: The nitro group can significantly alter the compound’s chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(1-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-5-12(6-4-11)14(17)8-7-13-9-10-16(2)15-13/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYIPUKWWZROBV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5403216.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5403224.png)
![N-cyclopropyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5403230.png)
![1-(2-aminoethyl)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5403234.png)
![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5403248.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)

![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)
![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
